chemical structure of (3-(3-Bromobenzamido)phenyl)boronic acid
chemical structure of (3-(3-Bromobenzamido)phenyl)boronic acid
The following technical guide details the chemical structure, synthesis, and application of (3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5). This document is structured for researchers requiring actionable data for synthesis, characterization, and downstream application in medicinal chemistry.
[1][2][3]
Executive Summary
(3-(3-Bromobenzamido)phenyl)boronic acid is a bifunctional organoboron building block characterized by two reactive centers: a boronic acid moiety (nucleophilic in Suzuki coupling/reversible covalent warhead) and a meta-bromoaryl motif (electrophilic in cross-coupling).
Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs) , where it serves as a rigid, aromatic linker capable of engaging in reversible covalent interactions with diols (e.g., serine proteases, carbohydrates) while offering a handle for further diversification via the aryl bromide.
Chemical Identity & Structural Properties[1][3][4][5][6][7][8]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | [3-[(3-Bromobenzoyl)amino]phenyl]boronic acid |
| Common Synonyms | 3-(3-Bromobenzamido)phenylboronic acid; N-(3-Boronophenyl)-3-bromobenzamide |
| CAS Number | 2246865-32-5 |
| Molecular Formula | C₁₃H₁₁BBrNO₃ |
| Molecular Weight | 319.95 g/mol |
| SMILES | OB(O)c1cccc(NC(=O)c2cccc(Br)c2)c1 |
Structural Analysis
The molecule consists of two benzene rings linked by an amide bond.
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Ring A (Boronic Acid): A phenyl ring substituted at the meta position with a boronic acid group [-B(OH)₂]. The boron atom is sp² hybridized, possessing an empty p-orbital that confers Lewis acidity.[1]
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Linker (Amide): A secondary amide (-NH-CO-) connecting the two rings. This bond exhibits partial double-bond character, restricting rotation and enforcing planarity between the nitrogen and the carbonyl carbon.
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Ring B (Aryl Bromide): A benzoyl group substituted at the meta position with a bromine atom. This serves as a site for further cross-coupling or halogen bonding interactions.
Physicochemical Properties[1]
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Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Poorly soluble in non-polar hydrocarbons (Hexane) and water (unless pH is adjusted > pKa of boronic acid, approx. 8.8).
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Stability: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[1] Dehydration occurs under thermal stress or vacuum.
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Acidity: The boronic acid group is a Lewis acid; upon reaction with water/hydroxide, it forms a tetrahedral boronate anion [R-B(OH)₃]⁻.
Synthesis Strategy & Protocol
Retrosynthetic Analysis
The most robust disconnection is at the amide bond. The target can be assembled via Schotten-Baumann acylation or anhydrous amide coupling.
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Precursor A: 3-Aminophenylboronic acid (Nucleophile)
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Precursor B: 3-Bromobenzoyl chloride (Electrophile)
Optimized Synthesis Protocol
Note: This protocol is designed for high-fidelity synthesis minimizing protodeboronation.
Reagents:
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3-Aminophenylboronic acid (monohydrate or hemisulfate salt)
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3-Bromobenzoyl chloride (1.05 equiv)
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Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Solvent: Anhydrous THF or DCM (Dichloromethane)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-aminophenylboronic acid (1.0 equiv) in anhydrous THF (0.2 M concentration).
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Activation: Cool the solution to 0°C. Add TEA (2.5 equiv) dropwise. Rationale: Excess base is required to neutralize the HCl generated and any acid salt of the starting amine.
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Coupling: Dissolve 3-bromobenzoyl chloride (1.05 equiv) in a minimal amount of THF and add it dropwise to the reaction mixture over 15 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
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Self-Validating Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The starting amine (ninhydrin active) should disappear. The product will be UV active but ninhydrin negative.
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Quench & Workup: Quench with 1N HCl (carefully, to pH ~4–5). Extract with Ethyl Acetate (x3).
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Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. If boroxine formation is suspected (gummy solid), reconstitute in Acetone/Water to hydrolyze back to the monomeric acid. Recrystallize from Acetonitrile/Water.
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis pathway for (3-(3-Bromobenzamido)phenyl)boronic acid via Schotten-Baumann conditions.
Analytical Characterization (Self-Validating Metrics)
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
| Technique | Expected Signature | Mechanistic Insight |
| ¹H NMR (DMSO-d₆) | δ 10.3-10.5 ppm (s, 1H): Amide NHδ 8.0-8.2 ppm (s, 2H): B(OH)₂ hydroxylsAromatic Region: Distinct patterns for two meta-substituted rings. | The amide proton is deshielded by the carbonyl anisotropy. Boronic acid protons are broad and exchangeable (disappear with D₂O shake). |
| ¹¹B NMR | δ ~28-30 ppm: Broad singlet. | Characteristic of tricoordinate boron (sp²) attached to an aryl ring. |
| Mass Spectrometry (ESI) | m/z 318/320 [M-H]⁻ (Negative Mode) | Bromine creates a 1:1 isotopic doublet (⁷⁹Br/⁸¹Br). Boron contributes a ¹⁰B/¹¹B ratio (1:4), subtly affecting the envelope. |
| IR Spectroscopy | 1650-1660 cm⁻¹: Amide I (C=O stretch)3300-3400 cm⁻¹: O-H (boronic) and N-H stretch. | Confirms formation of the amide bond and retention of the boronic acid hydroxyls. |
Applications & Reactivity Profile
Chemoselective Cross-Coupling
This molecule is a "Janus" reagent—it can act as either a nucleophile or an electrophile depending on the reaction conditions.
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As a Nucleophile (Suzuki-Miyaura):
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Reaction: Coupling with an external Aryl Halide (Ar-X).
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Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water.
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Outcome: The boronic acid is replaced by the Ar group. The 3-Bromobenzamide moiety remains intact (unless the catalyst is highly active for bromides).
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Risk: Self-polymerization is possible if the catalyst activates the internal bromide. Use high dilution or specific catalysts that prefer I/OTf over Br.
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As an Electrophile:
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Reaction: Coupling with an external Boronic Acid (Ar-B(OH)₂).
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Conditions: Pd(dppf)Cl₂, K₃PO₄.
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Outcome: The Bromine is replaced.[2] The Boronic acid moiety on Ring A must be protected (e.g., as a pinacol ester) or used in excess to prevent it from acting as the nucleophile.
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Chemical Biology: Reversible Covalent Inhibition
The boronic acid group is a validated warhead for targeting:
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Serine Proteases: Forms a tetrahedral transition-state mimic with the active site serine.[3]
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Glycans/Sialic Acids: Binds to 1,2- or 1,3-diols on cell surface sugars.
The 3-bromophenyl tail provides a hydrophobic scaffold that can be derivatized to tune selectivity for specific protein pockets, exploiting the "sigma-hole" of the bromine for halogen bonding interactions with backbone carbonyls.
Reactivity Pathway Diagram[1]
Caption: Figure 2. Divergent reactivity modes of the scaffold: Cross-coupling vs. Biological complexation.
Storage and Handling
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Hygroscopicity: Boronic acids are hygroscopic. Store at 2–8°C under inert atmosphere.
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Dehydration: Prolonged storage may lead to boroxine formation (white powder turns gummy).
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Reversal: Dissolve in THF/H₂O (1:1) and stir for 30 mins before use to ensure monomeric species.
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References
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Sigma-Aldrich. (3-(3-Bromobenzamido)phenyl)boronic acid Product Sheet. Merck KGaA.[4]
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Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boronic acid chemistry and dehydration equilibrium).
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198.
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Combi-Blocks. Certificate of Analysis: (3-(3-Bromobenzamido)phenyl)boronic acid.
